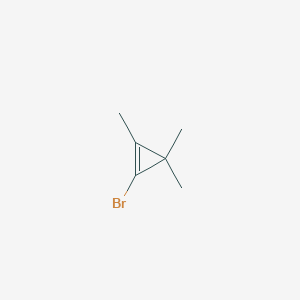

1-Bromo-2,3,3-trimethylcyclopropene

Description

1-Bromo-2,3,3-trimethylcyclopropene is a strained cyclopropene derivative featuring a bromine atom and three methyl substituents on its three-membered unsaturated ring. Cyclopropenes are characterized by high ring strain due to their 60° bond angles and conjugated double bonds, making them reactive intermediates in organic synthesis. The bromine substituent likely enhances electrophilic reactivity, while the methyl groups may influence steric effects and thermal stability .

Propriétés

Numéro CAS |

108176-09-6 |

|---|---|

Formule moléculaire |

C6H9Br |

Poids moléculaire |

161.04 g/mol |

Nom IUPAC |

1-bromo-2,3,3-trimethylcyclopropene |

InChI |

InChI=1S/C6H9Br/c1-4-5(7)6(4,2)3/h1-3H3 |

Clé InChI |

FIBKRGKPTBVETM-UHFFFAOYSA-N |

SMILES |

CC1=C(C1(C)C)Br |

SMILES canonique |

CC1=C(C1(C)C)Br |

Synonymes |

Cyclopropene, 1-bromo-2,3,3-trimethyl- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : Bromine increases molecular weight and boiling points compared to chlorine or fluorine analogs. For example, compound 9 (Br, F) has a higher boiling point (38°C) than compound 4 (Cl, F, 28°C).

- Reactivity : Bromine’s polarizability may enhance electrophilic substitution or ring-opening reactions compared to lighter halogens.

- Stability : Fluorine substituents stabilize cyclopropenes through electron-withdrawing effects, while methyl groups in 1-bromo-2,3,3-trimethylcyclopropene may provide steric protection against decomposition.

Cyclopropane Derivatives

Comparisons with saturated cyclopropane derivatives highlight the impact of ring unsaturation:

| Compound Name | Molecular Formula | Ring Type | Substituents | Stability & Reactivity |

|---|---|---|---|---|

| 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | C₈H₁₃BrO₂ | Cyclopropane | Br, 4 methyl, carboxylic acid | Higher stability, lower ring strain |

| 1-Bromo-2,3,3-trimethylcyclopropene | C₆H₉Br | Cyclopropene | Br, 3 methyl | High reactivity due to double bond |

Key Observations :

- Ring Strain : Cyclopropene’s double bond increases strain and reactivity compared to cyclopropane. For instance, cyclopropenes undergo Diels-Alder reactions, while cyclopropanes are more inert.

- Functional Groups : The carboxylic acid group in the cyclopropane derivative (C₈H₁₃BrO₂) introduces hydrogen-bonding capability, absent in the purely hydrocarbon-based cyclopropene.

Brominated Aromatic and Aliphatic Compounds

While structurally distinct, brominated analogs (Evidences 2–4) illustrate broader trends in bromine’s chemical behavior:

Key Observations :

- Bromine’s Role : In linear/branched alkanes (e.g., 1-bromo-3-chloropropane), bromine acts as a leaving group in nucleophilic substitutions. In cyclopropenes, it may facilitate ring-opening or electrophilic additions.

- Steric Effects : The trimethyl groups in 1-bromo-2,3,3-trimethylcyclopropene could hinder reactions at the cyclopropene double bond, unlike less-substituted analogs.

Research Implications and Gaps

- Synthetic Routes : Adapt methods from halogenated cyclopropenes (e.g., dehydrohalogenation or cycloaddition).

- Spectroscopic Characterization : ¹H NMR and mass spectrometry (as in ’s Figure 2) would clarify electronic and steric effects.

- Thermal Stability : Methyl groups may improve stability compared to halogenated analogs, but experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.